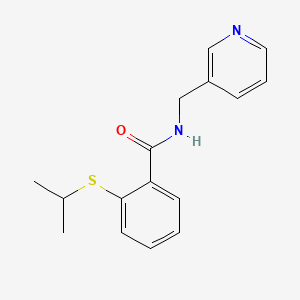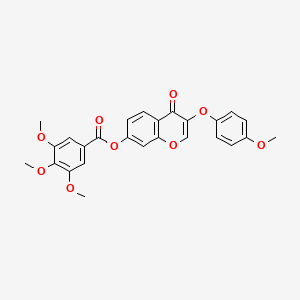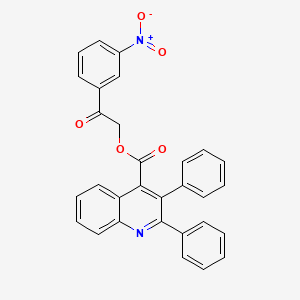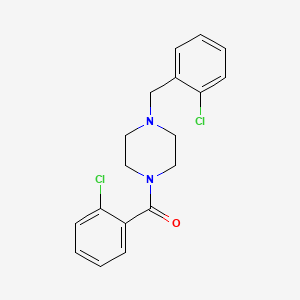
2-(isopropylthio)-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
2-(isopropylthio)-N-(3-pyridinylmethyl)benzamide, also known as PBTZ169, is a novel chemical compound that has shown promising results in scientific research. This compound belongs to the family of benzamide derivatives and has been found to exhibit potent anti-tuberculosis activity.
Mecanismo De Acción
The exact mechanism of action of 2-(isopropylthio)-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the energy metabolism of Mycobacterium tuberculosis. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the bacterium.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tuberculosis activity, the compound has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been found to inhibit the formation of biofilms, which are communities of bacteria that can cause chronic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(isopropylthio)-N-(3-pyridinylmethyl)benzamide is its potent anti-tuberculosis activity. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(isopropylthio)-N-(3-pyridinylmethyl)benzamide. One area of research could be the development of new formulations of the compound that can improve its solubility in water. Another area of research could be the study of the compound's anti-inflammatory and anti-cancer properties, which could lead to the development of new therapies for these conditions. Additionally, the study of the compound's mechanism of action could lead to the development of new drugs that target the energy metabolism of bacteria.
Aplicaciones Científicas De Investigación
2-(isopropylthio)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its anti-tuberculosis activity. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis. In addition to its anti-tuberculosis activity, this compound has also been found to exhibit anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-propan-2-ylsulfanyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(2)20-15-8-4-3-7-14(15)16(19)18-11-13-6-5-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIDVPIUMODXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4678329.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4678338.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B4678345.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B4678353.png)
![9-ethyl-3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4678354.png)

![isopropyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(4-isobutylphenyl)-3-thiophenecarboxylate](/img/structure/B4678375.png)
![N-(2-hydroxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4678390.png)

![N-allyl-2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B4678397.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4678412.png)
![ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4678426.png)

